molecular formula C16H21NO4 B5859861 4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid CAS No. 6104-83-2

4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid

Cat. No.: B5859861
CAS No.: 6104-83-2
M. Wt: 291.34 g/mol
InChI Key: CILPCPNHVJCBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid is a research compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound is known for its complex structure and is primarily used in scientific research. It is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid involves multiple steps, starting with the preparation of the oxan-4-yl intermediate. This intermediate is then reacted with butanoic acid derivatives under controlled conditions to form the final product. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated derivatives.

Scientific Research Applications

4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Oxo-4-(phenylamino)butanoic acid
  • 4-Oxo-4-(4-phenoxyphenyl)butanoic acid
  • 4-Oxo-4-(2-propynyloxy)butanoic acid

Comparison: Compared to similar compounds, 4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid is unique due to its oxan-4-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14(6-7-15(19)20)17-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPCPNHVJCBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357181
Record name 4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-83-2
Record name 4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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